L-Alanine, N-L-asparaginyl-

Description

Precise Chemical Nomenclature and Structural Definition of the Dipeptide

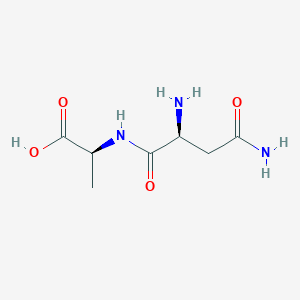

N-L-asparaginyl-L-alanine is a dipeptide composed of an L-asparagine residue linked to an L-alanine residue via a peptide bond. nih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid. nih.gov The structure consists of an L-alanine molecule whose amino group has formed an amide linkage with the carboxyl group of an L-asparagine molecule.

Below is a data table summarizing the key chemical identifiers and properties of N-L-asparaginyl-L-alanine:

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid nih.gov |

| Synonyms | Asn-Ala, L-Asparaginyl-L-Alanine, Asparaginylalanine nih.gov |

| Molecular Formula | C7H13N3O4 nih.gov |

| Molecular Weight | 203.20 g/mol nih.gov |

| Canonical SMILES | CC@@HNC(=O)C@HN nih.gov |

| InChI Key | SJUXYGVRSGTPMC-IMJSIDKUSA-N nih.gov |

| CAS Number | 20917-57-1 nih.govchemspider.com |

Foundational Relevance in Peptide Chemistry and Biochemistry

The significance of N-L-asparaginyl-L-alanine in peptide chemistry stems from its nature as a dipeptide, a simple model for understanding the formation and properties of peptide bonds, which are the fundamental linkages in proteins. The synthesis of such dipeptides, whether through solid-phase or liquid-phase methods, is a cornerstone of peptide chemistry, allowing for the creation of larger, more complex peptide structures. ontosight.ai The study of dipeptides like Asn-Ala provides crucial information on their structural characteristics, which in turn dictate their biological function and interactions with other molecules like receptors and enzymes. ontosight.ai

In the realm of biochemistry, N-L-asparaginyl-L-alanine and similar dipeptides are recognized for their roles in various biological processes. They are involved in the metabolism of amino acids and can act as precursors for the synthesis of proteins and other complex peptides. ontosight.ai The constituent amino acids, L-alanine and L-asparagine, are both integral to cellular function. L-alanine is a non-essential amino acid synthesized by the human body and plays a role in the biosynthesis of proteins. wikipedia.orgacs.org L-asparagine is crucial for the synthesis of glycoproteins and is involved in the nitrogen balance of the body. nih.gov

Research into asparaginyl endopeptidases, enzymes that cleave peptide bonds at the asparagine residue, highlights the importance of the asparaginyl linkage in protein processing and maturation. nih.govnih.gov These enzymes are involved in various catalytic processes, including hydrolysis and transpeptidation, underscoring the dynamic nature of peptide bonds involving asparagine. nih.gov The study of how these enzymes interact with asparagine-containing peptides provides valuable insights into protein function and regulation. nih.govnih.gov

The following table details the constituent amino acids of N-L-asparaginyl-L-alanine and their primary roles:

| Amino Acid | Abbreviation | Primary Roles in Biochemistry |

| L-Alanine | Ala, A | Protein synthesis, glucose-alanine cycle wikipedia.org |

| L-Asparagine | Asn, N | Protein synthesis, glycoprotein (B1211001) synthesis, nitrogen transport nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20917-57-1 |

|---|---|

Molecular Formula |

C7H13N3O4 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c1-3(7(13)14)10-6(12)4(8)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 |

InChI Key |

SJUXYGVRSGTPMC-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for N L Asparaginyl L Alanine

Chemical Synthesis Methodologies

Chemical synthesis of dipeptides is a cornerstone of peptide chemistry, relying on controlled reactions to form the desired amide linkage.

The formation of a peptide bond is fundamentally a condensation or dehydration synthesis reaction. wikipedia.orgbyjus.com In this process, the carboxyl group (-COOH) of one amino acid reacts with the amino group (-NH2) of another. brainly.com A molecule of water is eliminated, and a covalent amide bond (–CO–NH–) is formed between the two amino acids. wikipedia.orgbyjus.com The resulting molecule, in this case, is a dipeptide. wikipedia.org

This reaction, while straightforward in principle, does not occur spontaneously under normal conditions and requires energy input. wikipedia.org In chemical synthesis, this is achieved by "activating" the carboxyl group of the first amino acid (L-asparagine) to make it more susceptible to nucleophilic attack by the amino group of the second amino acid (L-alanine). nabiochem.com Without a controlled, stepwise approach, a random mixture of products, including polymers and undesired dipeptides, would form. nabiochem.commasterorganicchemistry.com The peptide bond itself is rigid and planar, a characteristic that lends stability to the resulting peptide structure. byjus.com

To control the synthesis and ensure that only the desired peptide bond between L-asparagine and L-alanine is formed, a strategy involving protecting groups is essential. nih.gov Protecting groups are temporary modifications to reactive functional groups on the amino acids that are not intended to participate in the peptide bond formation. nabiochem.comwikipedia.org This prevents unwanted side reactions, such as the polymerization of amino acids. nih.gov

For the synthesis of N-L-asparaginyl-L-alanine, the following steps are typical:

Protection: The amino group of L-asparagine and the carboxyl group of L-alanine are "protected." libretexts.org Additionally, the side chain of L-asparagine, which contains a primary amide, must also be protected to prevent its interference.

Coupling: The unprotected carboxyl group of the N-protected L-asparagine is activated, often using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com This activated species then reacts with the unprotected amino group of the C-protected L-alanine to form the dipeptide. libretexts.org

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product, N-L-asparaginyl-L-alanine. gtpeptide.com

An ideal protecting group strategy relies on "orthogonal" groups, which can be removed under different conditions without affecting other protecting groups. biosynth.com The two most common strategies in peptide synthesis are the Boc/Bn and Fmoc/tBu approaches. biosynth.com

| Protecting Group | Full Name | Target Functional Group | Cleavage Condition |

| Boc | tert-butyloxycarbonyl | α-amino group | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comlibretexts.org |

| Fmoc | 9-fluorenylmethyloxycarbonyl | α-amino group | Mild base (e.g., 20% piperidine (B6355638) in DMF) wikipedia.orglibretexts.org |

| Bn | Benzyl ester | Carboxyl group | Catalytic hydrogenolysis libretexts.org |

| tBu | tert-butyl ester/ether | Carboxyl group, hydroxyl group | Strong acid (e.g., Trifluoroacetic acid, TFA) biosynth.com |

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support (resin). masterorganicchemistry.combiosynth.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each step. vaia.com

The synthesis of N-L-asparaginyl-L-alanine via SPPS would proceed from the C-terminus to the N-terminus:

The first amino acid, L-alanine, with its α-amino group protected (commonly with Fmoc), is anchored to the solid support resin via its carboxyl group. biosynth.com

The Fmoc protecting group is removed from L-alanine with a mild base. biosynth.com

The second amino acid, Fmoc-protected L-asparagine (with its side-chain amide also protected), is activated and added to the resin. It couples to the free amino group of the resin-bound L-alanine. biosynth.com

Finally, the completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA). nih.gov

Synthesizing peptides containing asparagine can present challenges, such as side reactions related to its side-chain amide. A specialized approach involves anchoring the Nα-Fmoc protected asparagine to the resin via its side-chain carboxyl group (after converting it from the amide). This strategy has been shown to release the desired peptide with a C-terminal asparagine in high yield with minimal side reactions. nih.gov

Enzymatic Biosynthesis and Ligation Approaches

Enzymatic methods offer high specificity and operate under mild, environmentally friendly conditions, providing a powerful alternative to chemical synthesis.

In biological systems, the synthesis of asparagine from aspartate is catalyzed by asparagine synthetase (AS). frontiersin.orgnih.gov This enzyme utilizes either ammonia (B1221849) (in prokaryotes) or glutamine as the nitrogen donor in an ATP-dependent reaction. frontiersin.orgnih.gov While primarily involved in synthesizing the free amino acid, research has explored using engineered asparagine synthetases for the biocatalytic production of L-asparagine. frontiersin.orgnih.gov By coupling an efficient asparagine synthetase with an ATP regeneration system, researchers have achieved high yields of L-asparagine from L-aspartic acid. frontiersin.org This highlights the potential for enzymatic systems to produce the necessary building blocks for dipeptide synthesis. Further enzymatic steps, potentially using other ligases or acylases under reverse hydrolysis conditions, could then form the final dipeptide. researchgate.net

A highly promising enzymatic approach for synthesizing N-L-asparaginyl-L-alanine involves Peptide Asparaginyl Ligases (PALs). nih.gov PALs are a family of enzymes, often derived from plants, that efficiently catalyze the formation of a peptide bond specifically at the C-terminal side of an asparagine (or aspartate) residue. nih.govnih.gov These enzymes are essentially "ligases" that perform the reverse reaction of their protease counterparts, asparaginyl endopeptidases (AEPs). nih.govbohrium.com

The key features of PALs for dipeptide synthesis include:

High Efficiency: Some PALs, like butelase 1, exhibit extremely high catalytic efficiency, enabling rapid bond formation. nih.gov

Specificity: They specifically recognize an Asn-Xaa motif, making them precise tools for linking L-asparagine to another amino acid like L-alanine. nih.gov

Mild Conditions: The ligation reaction typically occurs at or near neutral pH. nih.gov

The catalytic mechanism involves the formation of a thioester acyl-enzyme intermediate between the enzyme's catalytic cysteine and the asparagine substrate. nih.gov This intermediate is then resolved by the nucleophilic attack of the N-terminal amine of the incoming peptide (L-alanine), resulting in the formation of the Asn-Ala peptide bond. nih.govnih.gov Researchers have successfully engineered AEPs to function as PALs by mutating key residues that control whether water (leading to hydrolysis) or an amine nucleophile (leading to ligation) resolves the intermediate. nih.govbohrium.com This engineering has expanded the toolbox of available PALs for various bioconjugation and peptide synthesis applications. acs.orgsingzyme.comscilit.com

| Enzyme/Ligase | Origin/Type | Key Characteristic | Application |

| Asparagine Synthetase (AS) | Prokaryotic/Eukaryotic | ATP-dependent synthesis of L-Asn from L-Asp. frontiersin.orgnih.gov | Production of L-asparagine precursor. frontiersin.org |

| Butelase 1 | Clitoria ternatea (plant) | A hyperactive PAL with extremely high catalytic efficiency. nih.gov | Peptide cyclization and ligation. nih.gov |

| OaAEP1 | Oldenlandia affinis (plant) | An asparaginyl endopeptidase that can be engineered into an efficient ligase (e.g., OaAEP1b-C247A). nih.govntu.edu.sg | Site-specific protein modification and conjugation. nih.govntu.edu.sg |

| VyPAL2 | Viola yedoensis (plant) | A PAL with very strong ligase activity at neutral pH. nih.gov | Peptide ligation for biomedical research. nih.gov |

Cascade Enzymatic Pathways Relevant to L-Alanine Precursors

The biosynthesis of L-alanine, a crucial precursor for the synthesis of N-L-asparaginyl-L-alanine, can be efficiently achieved through multi-enzyme cascade reactions. These cell-free enzymatic cascades offer significant advantages by combining the strengths of in vitro biocatalysis with the efficiency of multi-step in vivo pathways, allowing for direct process control and optimization. nih.gov

A prominent strategy involves the production of L-alanine from D-glucose and ammonium (B1175870) sulfate (B86663) via a reduced, artificial enzymatic cascade. nih.gov This redox-neutral pathway eliminates the need for phosphorylation and relies on NAD+ as the sole cofactor. The cascade is composed of a series of enzymes that work in concert to convert the starting materials into the final product. An optimized ratio and loading of these biocatalysts can lead to high yields. nih.gov For instance, a system composed of glucose dehydrogenase, two dihydroxyacid dehydratases, a keto-deoxy-aldolase, an aldehyde dehydrogenase, and an L-alanine dehydrogenase has been developed. nih.gov

Another innovative approach utilizes a triple-enzyme system to produce L-alanine from cis-butenedioic anhydride (B1165640). rsc.org This method is cost-effective and circumvents some of the drawbacks associated with traditional fermentation processes. The pathway proceeds through the following steps:

cis-Butenedioic anhydride is dissolved in water to form maleic acid.

Maleate isomerase (MaiA) converts maleic acid to fumaric acid.

Aspartase (AspA) then transforms fumaric acid into L-aspartic acid.

Finally, aspartate β-decarboxylase (ASD) catalyzes the conversion of L-aspartic acid to L-alanine. rsc.org

To enhance the efficiency of this pathway, genetic modifications, such as the deletion of fumarase genes in the host cell, can be implemented to improve the utilization of the intermediate, fumaric acid. rsc.org This can result in high conversion rates and productivity. rsc.org

Furthermore, multi-enzyme cascades can be designed for the simultaneous production of multiple amino acids. For example, a cofactor-balanced reaction has been developed for the concurrent synthesis of L-alanine and L-serine from 2-keto-3-deoxy-gluconate, using four thermostable enzymes with self-sufficient NADH recycling. mdpi.com Such systems often draw from natural pathways like the non-phosphorylated Entner–Doudoroff pathway, which yields key intermediates. mdpi.com

The enzymes involved in these cascades are central to their success. L-amino acid deaminase from Proteus mirabilis and alanine (B10760859) dehydrogenase from Bacillus subtilis are examples of enzymes employed in cascades for converting L-phenylalanine, demonstrating the modularity of these systems. researchgate.net The biosynthesis of L-asparagine, the other constituent of the dipeptide, also benefits from enzymatic methods, moving away from less environmentally friendly chemical syntheses. frontiersin.org Asparagine synthetase (AS) is a key enzyme in this process, and its efficiency can be enhanced by coupling it with an ATP regeneration system. frontiersin.org

Table 1: Key Enzymes in L-Alanine Precursor Biosynthesis

| Enzyme | Function | Pathway Context |

| Glucose Dehydrogenase | Oxidation of D-glucose | Production from D-glucose nih.gov |

| Dihydroxyacid Dehydratase | Dehydration reaction | Production from D-glucose nih.gov |

| Keto-deoxy-aldolase | Aldol condensation/cleavage | Production from D-glucose nih.gov |

| Aldehyde Dehydrogenase | Oxidation of aldehydes | Production from D-glucose nih.gov |

| L-Alanine Dehydrogenase | Reductive amination of pyruvate (B1213749) | Production from D-glucose nih.gov |

| Maleate Isomerase (MaiA) | Isomerization of maleic acid to fumaric acid | Production from cis-butenedioic anhydride rsc.org |

| Aspartase (AspA) | Amination of fumaric acid to L-aspartic acid | Production from cis-butenedioic anhydride rsc.org |

| Aspartate β-decarboxylase (ASD) | Decarboxylation of L-aspartic acid to L-alanine | Production from cis-butenedioic anhydride rsc.org |

Structural Modification and Analog Development

The structural modification of N-L-asparaginyl-L-alanine and the development of its analogs are critical for creating research tools to probe biological systems. These modifications often involve stereochemical alterations and the incorporation of labels for detection.

Stereochemical Considerations and D-Amino Acid Integration (e.g., D-Alanine)

With the exception of the achiral glycine (B1666218), all proteinogenic amino acids are L-amino acids. masterorganicchemistry.com The stereochemistry of amino acids is a fundamental aspect of their structure and function. While L-amino acids are the common building blocks of proteins, peptides containing D-amino acids are found in nature and have significant biological roles. nih.gov The integration of a D-amino acid, such as D-alanine, into the N-L-asparaginyl-L-alanine structure to form N-L-asparaginyl-D-alanine creates a diastereomer with identical mass but different stereochemistry. nih.gov This "invisibility" to standard mass spectrometry makes stereochemical analysis challenging but crucial for understanding function. nih.gov

The synthesis of peptides with specific stereochemistry requires careful control using protecting groups to prevent unwanted side reactions and ensure the desired sequence and configuration. masterorganicchemistry.com For instance, in the synthesis of a dipeptide, the carboxylic acid of one amino acid and the amine of the other must be protected to ensure a high yield of the correct product. masterorganicchemistry.com

Enzymatic cascade systems are also being developed for the synthesis of enantiomerically pure D-amino acids. One such system converts various L-amino acids into their D-isomers using a combination of four enzymes: an ancestral L-amino acid oxidase, a D-amino acid dehydrogenase, a D-glucose dehydrogenase for cofactor regeneration, and a catalase. nih.gov This allows for the production of D-amino acid precursors for incorporation into peptide structures. The stereochemistry of amino acids is typically defined by the S and R configurations, with most natural amino acids having the S configuration at the alpha-carbon, with cysteine being a notable exception. youtube.comyoutube.com

Isotopic and Fluorescent Labeling for Research Probes

To study the interactions and localization of N-L-asparaginyl-L-alanine in biological systems, it can be modified with isotopic or fluorescent labels to create research probes.

Isotopic Labeling

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H, into the peptide structure. rsc.org This is a powerful technique for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein and peptide structure and dynamics. nih.govnih.gov Segmental isotopic labeling, where only a portion of a larger molecule is labeled, can simplify complex NMR spectra. nih.gov Asparaginyl endopeptidases are enzymes that can be used for the segmental isotopic labeling of proteins, facilitating the study of individual domains. nih.govbohrium.com

However, the specific labeling of certain amino acids can be challenging due to metabolic scrambling. nih.gov For example, the labeling of alanine can be complicated by transaminases that convert it to pyruvate, a precursor for other amino acids. nih.gov Similarly, asparagine is difficult to label specifically without the use of specialized media or auxotrophic strains due to its central role in metabolism. nih.gov

Fluorescent Labeling

Fluorescently labeled peptides are indispensable tools for visualizing biological processes. jpt.com A fluorescent dye can be attached to the peptide, enabling its detection using fluorescence microscopy and other sensitive techniques. proteogenix.sciencepepdd.com The label can be incorporated at the N-terminus, C-terminus, or on the side chain of a specific amino acid. proteogenix.sciencepepdd.com

A variety of fluorescent dyes are available, each with distinct excitation and emission wavelengths, allowing for the selection of a suitable probe for a given application. jpt.com Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) and its derivatives, rhodamine derivatives like TAMRA, and cyanine (B1664457) dyes such as Cy3 and Cy5. jpt.comnih.gov These labeled peptides are used in a wide range of applications, including protein binding studies, cellular localization, and in vivo imaging. jpt.compepdd.comsb-peptide.com

Table 2: Common Fluorescent Dyes for Peptide Labeling

| Dye | Full Name | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| FITC | Fluorescein isothiocyanate | 490 | 520 |

| 5-FAM | 5-Carboxyfluorescein | 492 | 517 |

| TAMRA | Carboxytetramethyl Rhodamine | 543 | 572 |

| Cy3 | Cyanine 3 | 550 | 570 |

| NBD | 7-Nitrobenz-2-oxa-1,3-Diazole | 486 | 543 |

| AMC | 7-Amino-4-methylcoumarinyl | 353 | 422 |

| Data sourced from multiple references. pepdd.comnih.gov |

Metabolic Pathways and Biological Transformations of N L Asparaginyl L Alanine

The formation and breakdown of N-L-asparaginyl-L-alanine are governed by the metabolic pathways of its constituent amino acids, asparagine and alanine (B10760859).

Biosynthesis and Interconversion of Constituent Amino Acids

Asparagine is a non-essential amino acid, meaning it can be synthesized by the human body. patsnap.com Its production primarily occurs in the liver through a reaction catalyzed by the enzyme asparagine synthetase (ASNS). patsnap.comnih.gov This enzyme facilitates the conversion of another amino acid, aspartate, into asparagine. patsnap.com The synthesis requires energy in the form of adenosine (B11128) triphosphate (ATP) and utilizes glutamine as the donor of an amide group. patsnap.comnih.gov

The reaction proceeds in two main steps, which occur at two distinct active sites within the enzyme. wikipedia.orgebi.ac.uk First, the carboxyl group of aspartate is activated by ATP, forming a β-aspartyl-AMP intermediate. nih.govebi.ac.uk Concurrently, glutamine is hydrolyzed at a separate site to produce glutamate (B1630785) and ammonia (B1221849). nih.govwikipedia.org The ammonia is then channeled through an intramolecular tunnel to the site of the activated aspartate, where it attacks the intermediate to form asparagine. nih.govwikipedia.orgebi.ac.uk This process is vital for linking nitrogen and energy metabolism. patsnap.com

| Enzyme | Substrates | Products | Cellular Location |

| Asparagine Synthetase (ASNS) | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, Pyrophosphate | Cytoplasm wikipedia.orgontosight.ai |

This table summarizes the key components of the asparagine biosynthesis reaction.

Alanine is also a non-essential amino acid and is primarily synthesized from pyruvate (B1213749), a key product of glycolysis. ontosight.aiwikipedia.org This conversion is a transamination reaction catalyzed by the enzyme alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). ontosight.aiwikipedia.orgcreative-proteomics.com

In this reversible reaction, an amino group is transferred from a donor molecule, typically glutamate, to pyruvate. ontosight.aiwikipedia.org This process yields alanine and α-ketoglutarate. ontosight.ai The enzyme requires pyridoxal (B1214274) phosphate, a form of vitamin B6, as a coenzyme. wikipedia.org The direction of the reaction is influenced by the cellular concentrations of the substrates and products, allowing for a close connection with major metabolic pathways like glycolysis and the citric acid cycle. wikipedia.org

| Enzyme | Substrates | Products | Coenzyme |

| Alanine Aminotransferase (ALT) | Pyruvate, Glutamate | Alanine, α-Ketoglutarate | Pyridoxal Phosphate ontosight.aiwikipedia.orgcreative-proteomics.com |

This table outlines the enzymatic reaction for alanine biosynthesis.

The biosynthesis of asparagine and alanine is deeply integrated with central metabolic pathways. nih.gov Aspartate, the precursor for asparagine, is formed from oxaloacetate, an intermediate of the citric acid cycle, through a transamination reaction. ontosight.aiasm.org Pyruvate, the precursor for alanine, is a central molecule derived from glucose during glycolysis. wikipedia.org

These amino acids contribute to the cellular "amino acid pool," a collection of free amino acids within the cytoplasm derived from dietary protein, de novo synthesis, and protein turnover. libretexts.orgditki.com This pool is in a dynamic state, with amino acids being constantly added and removed for protein synthesis, the creation of other nitrogen-containing molecules, or energy production. libretexts.org The body does not store excess amino acids; any surplus is catabolized, and the nitrogen is excreted. libretexts.orgyoutube.com The glucose-alanine cycle is a key example of this integration, where alanine is transported from muscle to the liver for gluconeogenesis, highlighting the role of these amino acids in maintaining glucose homeostasis during periods of fasting. wikipedia.orgcreative-proteomics.com

Degradation Mechanisms of Asparaginyl Dipeptides

N-L-asparaginyl-L-alanine, like other peptides, is subject to degradation through both enzymatic and non-enzymatic processes.

Peptidases, also known as proteases, are enzymes that break the peptide bonds between amino acids in a process called hydrolysis. youtube.com This is a fundamental process for protein and peptide digestion and turnover. youtube.com Dipeptides like N-L-asparaginyl-L-alanine can be cleaved by various peptidases, releasing the individual amino acids, asparagine and alanine. ncert.nic.in

Asparaginyl endopeptidases (AEPs) are a specific class of proteases that cleave peptide bonds on the C-terminal side of asparagine or aspartate residues. nih.govnih.gov While they typically act on larger proteins, their activity demonstrates the enzymatic potential for cleaving bonds involving asparagine. Some AEPs can also act as ligases, forming peptide bonds, a function that is pH-dependent. nih.govpnas.org The breakdown of dipeptides is a crucial step in making amino acids available for cellular use. nih.gov

Asparagine residues within peptides and proteins are susceptible to a spontaneous, non-enzymatic degradation process called deamidation. nih.govnih.gov This chemical reaction involves the removal of the amide group from the asparagine side chain. wikipedia.org The reaction typically proceeds through a cyclic succinimide (B58015) intermediate, which then hydrolyzes to form either aspartic acid or isoaspartic acid. nih.govwikipedia.orgresearchgate.net

Formation of Succinimide and Isoaspartyl Derivatives

A significant non-enzymatic modification of peptides and proteins containing asparagine residues is the spontaneous formation of a succinimide intermediate. nih.govnih.gov This intramolecular reaction involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of the asparagine residue. nih.govmdpi.com This process results in the deamidation of the asparagine residue. nih.gov

The rate of succinimide formation is highly dependent on the amino acid sequence, particularly the residue following the asparagine. nih.govnih.gov Studies on synthetic peptides have shown that the reaction is significantly faster when the following residue is glycine (B1666218), while bulkier residues like leucine (B10760876) or proline result in a much slower degradation rate. nih.gov Specifically, the rate of succinimide formation in asparaginyl peptides is reported to be 13.1 to 35.6 times faster than in aspartyl peptides. nih.gov When comparing the influence of the following amino acid, peptides with a following glycine residue form succinimides 6.5 to 17.6 times faster than those with an alanine residue. nih.gov

The succinimide ring is an unstable intermediate under physiological conditions and can undergo hydrolysis to yield a mixture of normal L-aspartyl and L-isoaspartyl (β-aspartyl) peptides, typically in a ratio of approximately 1:3. mdpi.comresearchgate.net The succinimide intermediate is also prone to racemization, which can lead to the formation of D-aspartyl and D-isoaspartyl residues. mdpi.comnih.gov These spontaneous modifications can alter the structure and potentially the function of peptides and proteins. nih.govconsensus.app

| Factor | Effect on Reaction Rate | Supporting Evidence |

|---|---|---|

| Following Amino Acid Residue | Smaller, less bulky residues (e.g., Glycine) significantly increase the rate compared to bulkier residues (e.g., Alanine, Leucine, Proline). nih.govnih.gov | The rate for peptides with a following Glycyl residue is 6.5-17.6 times faster than for those with an Alanyl residue. nih.gov |

| Starting Residue (Asn vs. Asp) | Asparaginyl (Asn) peptides form succinimides 13.1-35.6 times faster than Aspartyl (Asp) peptides. nih.gov | Demonstrated in studies with synthetic peptides. nih.gov |

| pH | The reaction proceeds readily at physiological pH (7.4). nih.gov | Studies conducted at pH 7.4 show rapid deamidation. nih.gov |

Role of Asparaginyl Endopeptidases (AEPs) in Peptide Cleavage

Asparaginyl endopeptidases (AEPs), also known as legumains, are a family of cysteine proteases that play a crucial role in the cleavage of peptide bonds on the C-terminal side of asparagine or aspartate residues. nih.govsemanticscholar.org These enzymes are widely distributed in various organisms, including plants, protozoa, and vertebrates. wikipedia.org In humans, AEP is encoded by the LGMN gene and is primarily localized in lysosomes and endosomes. wikipedia.org

AEPs are synthesized as inactive zymogens and require activation, which is typically triggered by a change from neutral to acidic pH. wikipedia.org The catalytic mechanism involves a cysteine residue acting as a nucleophile to hydrolyze the peptide bond. wikipedia.orgnih.gov The general reaction catalyzed by AEPs is the hydrolysis of a peptide bond, but some AEPs, particularly in plants, can also exhibit peptide ligase activity, catalyzing the formation of peptide bonds through a transpeptidation reaction. nih.govuwa.edu.au This dual functionality allows AEPs to be involved in various biological processes, including protein processing and degradation, peptide maturation, and backbone cyclization of peptides. nih.govsemanticscholar.org Given their specificity, AEPs would be responsible for the enzymatic cleavage of N-L-asparaginyl-L-alanine between the asparagine and alanine residues.

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Cysteine Protease (C13 family) | nih.gov |

| Specificity | Cleaves peptide bonds at the C-terminal side of Asparagine (Asn) or Aspartate (Asp) residues. | nih.govsemanticscholar.org |

| Catalytic Mechanism | Utilizes a catalytic cysteine residue for nucleophilic attack on the peptide bond. | wikipedia.orgnih.gov |

| Activation | Synthesized as inactive zymogens; activated by acidic pH. | wikipedia.org |

| Functions | Peptide bond hydrolysis (cleavage), peptide ligation (transpeptidation), protein maturation, and degradation. | nih.govsemanticscholar.orguwa.edu.au |

Intracellular and Intercellular Transport Systems

The transport of N-L-asparaginyl-L-alanine and its constituent amino acids across cellular membranes is a critical process for their metabolic utilization. This transport is facilitated by specific protein transporters with varying specificities.

Amino Acid Permeases and Transport Specificity (general context for constituent amino acids)

The constituent amino acids of the dipeptide, L-alanine and L-asparagine, are transported into cells by various amino acid permeases. nih.gov These transporters can be broadly categorized as either broad-range, capable of transporting multiple types of amino acids, or specific, with a preference for a particular amino acid or a group of related amino acids. nih.gov

In yeast, for instance, the general amino acid permease (Gap1p) is a well-characterized broad-range transporter that imports a wide variety of amino acids when the cells are grown on poor nitrogen sources. nih.gov In microorganisms, L-alanine and L-aspartate (the deamidated form of asparagine) can be interconverted, and their transport is essential for nitrogen metabolism. researchgate.net The transport of these amino acids is tightly regulated and is influenced by the availability of nutrients in the environment. nih.govnih.gov

Dipeptide-Specific Transport Mechanisms

The transport of di- and tripeptides across cellular membranes is primarily mediated by proton-coupled peptide transporters (PEPT). nih.gov The most well-studied of these is PEPT1, which is highly expressed in the small intestine and is responsible for the absorption of a vast number of different di- and tripeptides.

The uptake of dipeptides via PEPT1 is typically pH-dependent, with optimal transport occurring at an acidic pH. nih.gov The transport is also competitively inhibited by other dipeptides and peptide-like drugs. nih.gov While direct studies on the transport of N-L-asparaginyl-L-alanine are limited, its chemical structure as a dipeptide suggests that it would likely be a substrate for transporters like PEPT1. The efficiency of its transport would depend on its affinity for the transporter's binding site. Studies with synthetic dipeptide probes have shown that modifications to the peptide bond can influence metabolic stability without abolishing transport, indicating a degree of flexibility in substrate recognition by peptide transporters. nih.gov

Enzymatic Catalysis and Specificity in N L Asparaginyl L Alanine Research

Asparaginyl Ligases: Reaction Mechanisms and Substrate Specificity

Asparaginyl ligases are a class of enzymes that catalyze the formation of a peptide bond, specifically at the C-terminal side of an asparagine (Asn) or aspartate (Asp) residue. These enzymes, often referred to as peptide asparaginyl ligases (PALs), are powerful tools in protein engineering and bioconjugation due to their high efficiency and specificity.

The reaction mechanism of asparaginyl ligases proceeds through a two-step process. First, the enzyme recognizes and binds to a substrate peptide containing an Asn residue at the P1 position. The catalytic cysteine residue in the active site then performs a nucleophilic attack on the carbonyl carbon of the P1 Asn, leading to the formation of a thioester acyl-enzyme intermediate and the cleavage of the peptide bond C-terminal to the Asn. In the second step, this intermediate is resolved by a nucleophilic attack from the N-terminal amine of an incoming peptide or molecule. This results in the formation of a new peptide bond and the regeneration of the enzyme. This transpeptidation reaction is favored over hydrolysis (where water acts as the nucleophile) by asparaginyl ligases.

The substrate specificity of asparaginyl ligases is a key area of research, with efforts focused on understanding and engineering these enzymes for various applications. The specificity is determined by the residues in the substrate-binding pockets of the enzyme. For example, the S2 and S1' pockets, which accommodate the residues at the P2 and P1' positions of the substrate respectively, play a crucial role in determining the catalytic directionality (ligation vs. hydrolysis).

Recent studies have demonstrated that the substrate specificity of asparaginyl ligases can be altered through protein engineering. For instance, a single amino acid substitution in the widely used asparaginyl ligase OaAEP1 (from Oldenlandia affinis) can change its substrate preference, allowing for controlled, sequential transpeptidation reactions. This opens up possibilities for creating complex biomolecules with high precision.

| Enzyme | Source Organism | Catalytic Residues | Key Specificity Determinants |

| OaAEP1 | Oldenlandia affinis | Cys, His | Tyr188 |

| VyPAL2 | Viola yedoensis | Cys, His | Gatekeeper residue |

| Butelase 1 | Clitoria ternatea | Cys, His | S2 and S1' pockets |

Asparaginyl Endopeptidases (AEPs) and Their Transpeptidase Activity

Asparaginyl endopeptidases (AEPs), also known as legumains, are cysteine proteases that share a common evolutionary origin and catalytic mechanism with asparaginyl ligases. rsc.orgnih.gov AEPs are found in a wide range of organisms, from plants to mammals, and are involved in various physiological processes, including protein processing and degradation. rsc.orgnih.gov

Similar to asparaginyl ligases, AEPs catalyze the cleavage of peptide bonds on the C-terminal side of asparagine or aspartate residues via a thioester intermediate formed with a catalytic cysteine. rsc.org However, the outcome of the reaction—hydrolysis or transpeptidation—is highly dependent on the specific AEP, the substrate, and the reaction conditions, such as pH. nih.govresearchgate.net

While many AEPs primarily function as proteases, catalyzing the hydrolysis of peptide bonds, several plant-derived AEPs exhibit significant transpeptidase activity. rsc.orguwa.edu.au This transpeptidation can be either intramolecular, leading to the cyclization of peptides, or intermolecular, resulting in the ligation of two separate peptides. nih.govuwa.edu.au The ability of AEPs to catalyze the formation of new peptide bonds makes them valuable biocatalysts for peptide and protein engineering. The synthesis of dipeptides, such as N-L-asparaginyl-L-alanine, can be achieved through the intermolecular transpeptidase activity of AEPs by providing L-alanine as the nucleophile to resolve the acyl-enzyme intermediate.

The balance between the hydrolase and transpeptidase activities of AEPs is influenced by subtle structural differences in their active sites, particularly in the regions that bind the substrate. researchgate.net Researchers are actively exploring these differences to engineer AEPs with enhanced ligase activity for biotechnological applications. researchgate.net

Alanine (B10760859) Racemase: Mechanism of Action and Implications for Stereochemistry

Alanine racemase is a bacterial enzyme that plays a crucial role in peptidoglycan biosynthesis by catalyzing the reversible interconversion of L-alanine and D-alanine. wikipedia.org The stereochemistry of the alanine residue in N-L-asparaginyl-L-alanine is critical for its biological activity and susceptibility to enzymatic degradation. The presence of alanine racemase can therefore have significant implications.

The mechanism of alanine racemase relies on a pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine (B10760008) residue in the active site, forming an internal aldimine. researchgate.netebi.ac.uk The catalytic cycle begins with the L-alanine substrate displacing the lysine to form an external aldimine with the PLP. researchgate.net This is followed by the abstraction of the α-proton from the alanine by a catalytic base in the enzyme's active site (e.g., a tyrosine residue), generating a planar, PLP-stabilized carbanion intermediate. wikipedia.orgresearchgate.net A second catalytic residue (e.g., the lysine that was initially bound to PLP) then donates a proton to the opposite face of the carbanion, resulting in the formation of the D-alanine external aldimine. wikipedia.orgresearchgate.net The release of D-alanine regenerates the internal aldimine with the enzyme's lysine residue, completing the catalytic cycle. researchgate.net

The reversibility of this reaction means that alanine racemase can convert D-alanine back to L-alanine, influencing the stereochemical composition of the free alanine pool available for dipeptide synthesis. This has important implications for the synthesis and stability of peptides containing alanine. The presence of D-alanine in peptides can confer resistance to degradation by many proteases, which are typically specific for L-amino acids.

| Enzyme | Cofactor | Catalytic Mechanism | Function |

| Alanine Racemase | Pyridoxal-5'-phosphate (PLP) | Two-base mechanism with a PLP-stabilized carbanion intermediate | Interconversion of L-alanine and D-alanine |

Aminotransferases and Decarboxylases: Roles in Alanine and Asparagine Metabolism

The constituent amino acids of N-L-asparaginyl-L-alanine, namely L-alanine and L-asparagine, are synthesized and degraded through metabolic pathways involving aminotransferases and decarboxylases.

Aminotransferases , also known as transaminases, are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. youtube.com Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key enzymes in this class. nih.govwjgnet.com

Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. researchgate.net This reaction is central to the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver. researchgate.net

Aspartate aminotransferase (AST) catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. researchgate.net L-aspartate is the direct precursor for the synthesis of L-asparagine.

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a molecule, often releasing carbon dioxide. youtube.com

Aspartate decarboxylase catalyzes the decarboxylation of L-aspartate to produce β-alanine. nih.govebi.ac.uk While not directly involved in asparagine synthesis, this enzyme diverts the precursor pool.

Alanine/Serine decarboxylases have been identified in plants and are involved in the synthesis of ethanolamine (B43304) from serine and ethylamine (B1201723) from alanine. elifesciences.org The decarboxylation of alanine removes it from the metabolic pool available for dipeptide synthesis.

These enzymes play a critical role in maintaining the cellular pools of L-alanine and L-asparagine, thereby influencing the availability of substrates for the synthesis of N-L-asparaginyl-L-alanine.

| Enzyme Class | Key Enzymes | Substrates | Products | Metabolic Role |

| Aminotransferases | Alanine aminotransferase (ALT) | L-Alanine, α-Ketoglutarate | Pyruvate, L-Glutamate | Glucose-alanine cycle, Nitrogen metabolism |

| Aspartate aminotransferase (AST) | L-Aspartate, α-Ketoglutarate | Oxaloacetate, L-Glutamate | Aspartate and asparagine metabolism | |

| Decarboxylases | Aspartate decarboxylase | L-Aspartate | β-Alanine, CO2 | β-Alanine synthesis |

| Alanine decarboxylase | L-Alanine | Ethylamine, CO2 | Ethylamine synthesis |

Proteases and Peptidases Interacting with Dipeptides

Proteases and peptidases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. wikipedia.org Their specificity determines which peptide bonds they can cleave. The dipeptide N-L-asparaginyl-L-alanine can be a substrate for certain peptidases.

Peptidases can be broadly classified as endopeptidases or exopeptidases. assaygenie.com

Endopeptidases cleave peptide bonds within a polypeptide chain. assaygenie.com

Exopeptidases cleave peptide bonds at the N- or C-terminus of a peptide. assaygenie.com

The degradation of N-L-asparaginyl-L-alanine would likely be carried out by exopeptidases, specifically dipeptidases , which hydrolyze dipeptides into their constituent amino acids.

Another class of relevant enzymes is the dipeptidyl peptidases (DPPs) . For example, Dipeptidyl Peptidase IV (DPP IV) is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine in the penultimate position. nih.gov While its primary substrates are larger polypeptides, its specificity for alanine at the P1' position suggests a potential, albeit less efficient, interaction with dipeptides ending in alanine.

Furthermore, aminopeptidases are exopeptidases that cleave single amino acids from the N-terminus of peptides. nih.gov Aminopeptidase (B13392206) N (APN), for instance, shows a preference for hydrolyzing substrates with an N-terminal alanine residue. nih.gov While N-L-asparaginyl-L-alanine has asparagine at the N-terminus, the broad specificity of some aminopeptidases could potentially allow for its cleavage.

The susceptibility of N-L-asparaginyl-L-alanine to degradation by these enzymes is a critical factor in its biological half-life and activity in physiological systems.

Advanced Analytical and Spectroscopic Methodologies for N L Asparaginyl L Alanine Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of N-L-asparaginyl-L-alanine and the identification of its degradation products. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and any related impurities or degradants. Techniques such as Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) can be utilized for the spatiotemporal tracing of dipeptides and their metabolites in biological tissues. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for confirming the amino acid sequence. In the case of N-L-asparaginyl-L-alanine, characteristic fragmentation would involve the cleavage of the peptide bond, yielding specific fragment ions that correspond to the asparagine and alanine (B10760859) residues. This allows for the unambiguous identification of the dipeptide and differentiation from its isomers. acs.org

Degradation of N-L-asparaginyl-L-alanine can occur under various conditions, such as enzymatic hydrolysis or changes in pH. HRMS is instrumental in identifying the resulting products. For instance, the hydrolysis of the amide group in the asparagine side chain would lead to the formation of N-L-aspartyl-L-alanine. The high mass accuracy of HRMS can easily distinguish between the parent dipeptide and this degradation product based on their distinct molecular weights.

Table 1: Theoretical Masses of N-L-asparaginyl-L-alanine and a Potential Degradation Product

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

| N-L-asparaginyl-L-alanine | C₇H₁₃N₃O₄ | 203.0899 |

| N-L-aspartyl-L-alanine | C₇H₁₂N₂O₅ | 204.0746 |

This table showcases the capability of HRMS to differentiate between closely related compounds based on precise mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. rsc.orgwalisongo.ac.id For N-L-asparaginyl-L-alanine, NMR studies can provide detailed information about the conformational preferences of the peptide backbone and the side chains.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

Coupling Constants (J-couplings): Vicinal coupling constants, such as ³J(HNHα), are related to the dihedral angle φ (phi) through the Karplus equation. acs.orgacs.org This relationship allows for the determination of the backbone conformation.

NMR experiments have shown that the conformational preferences of dipeptides are influenced by factors such as the nature of the amino acid residues, the solvent, and pH. rsc.orgnih.gov For N-L-asparaginyl-L-alanine, intramolecular hydrogen bonding between the side chain of asparagine and the peptide backbone could influence its conformational equilibrium. The dynamics of the molecule, such as the rotation around single bonds, can also be studied using relaxation experiments and molecular dynamics simulations informed by NMR data. acs.org

Chiroptical Spectroscopies (e.g., Raman Optical Activity) for Stereochemical Insights

Chiroptical spectroscopies are essential for probing the stereochemistry of chiral molecules like N-L-asparaginyl-L-alanine. saschirality.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Raman Optical Activity (ROA) is a particularly insightful vibrational chiroptical spectroscopy technique. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule in right- and left-circularly polarized incident light. nih.govnyu.edu The resulting ROA spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its chiral centers and its solution conformation. nyu.edu

For N-L-asparaginyl-L-alanine, which has two chiral centers (the α-carbons of asparagine and alanine), ROA can confirm the L-configuration of both amino acid residues. wikipedia.orglibretexts.org Furthermore, specific bands in the ROA spectrum, such as the amide I and amide III bands, are diagnostic of the peptide backbone conformation. nih.gov This allows for the characterization of the conformational propensities of the dipeptide in solution, complementing the information obtained from NMR. nih.govnih.gov

Table 2: Key Spectroscopic Techniques and Their Applications for N-L-asparaginyl-L-alanine

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight, amino acid sequence, identification of degradation products. |

| Nuclear Magnetic Resonance (NMR) | Solution conformation (backbone and side-chain dihedral angles), intramolecular interactions, molecular dynamics. |

| Raman Optical Activity (ROA) | Absolute configuration of chiral centers, solution conformation, vibrational modes sensitive to stereochemistry. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. |

| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation, rapid analysis, enhanced sensitivity for purity and quantification. |

This table provides a summary of the primary applications of the discussed analytical methods in the characterization of N-L-asparaginyl-L-alanine.

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of N-L-asparaginyl-L-alanine and for its quantification in various matrices. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. waters.comhelixchrom.com

These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. publish.csiro.au For a polar dipeptide like N-L-asparaginyl-L-alanine, reversed-phase HPLC (RP-HPLC) with an appropriate ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) are often used. researchgate.netnih.govnih.govmdpi.com

Key applications of HPLC/UPLC in the analysis of N-L-asparaginyl-L-alanine include:

Purity Assessment: HPLC and UPLC can effectively separate the target dipeptide from starting materials, by-products, and degradation products. researchgate.netnih.govcat-online.com The high resolution of UPLC is particularly advantageous for detecting trace impurities. waters.com

Quantification: By using a suitable detector (e.g., UV-Vis, mass spectrometer) and a calibration curve constructed with a known standard, the concentration of N-L-asparaginyl-L-alanine in a sample can be accurately determined. nih.govnih.govresearchgate.net

Chiral Purity: Specialized chiral stationary phases can be used in HPLC to separate the L,L-diastereomer of N-L-asparaginyl-L-alanine from other stereoisomers (e.g., L,D; D,L; D,D), ensuring the stereochemical integrity of the compound. cat-online.com

The choice of column, mobile phase composition, and detector are critical for developing a robust and reliable analytical method. researchgate.net Method validation is essential to ensure accuracy, precision, and linearity. nih.gov

Kinetic Assays for Enzymatic Studies

Kinetic assays are crucial for studying the interaction of N-L-asparaginyl-L-alanine with enzymes. longdom.org These assays measure the rate of an enzymatic reaction and can provide valuable information about enzyme activity, substrate specificity, and inhibition.

For instance, if N-L-asparaginyl-L-alanine is a substrate for a particular peptidase, a kinetic assay could be designed to monitor its hydrolysis. This could involve measuring the disappearance of the dipeptide or the appearance of its hydrolysis products (L-asparagine and L-alanine) over time. nih.govresearchgate.net The hydrolysis of L-asparagine can be catalyzed by L-asparaginases, which convert it to L-aspartic acid and ammonia (B1221849). nih.gov

Common methods for monitoring the reaction include:

Spectrophotometry: If the substrate or product has a unique absorbance or fluorescence signature, this can be used to follow the reaction. Derivatization reagents can also be used to introduce a chromophore or fluorophore. nih.gov

Chromatography (HPLC/UPLC): Aliquots of the reaction mixture can be taken at different time points and analyzed by HPLC or UPLC to separate and quantify the substrate and products. nih.gov

Mass Spectrometry: LC-MS can be used to monitor the reaction, providing high specificity and sensitivity. nih.gov

By measuring the initial reaction rates at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters are fundamental for understanding the enzyme's affinity for N-L-asparaginyl-L-alanine and its catalytic efficiency.

Computational and Theoretical Frameworks for N L Asparaginyl L Alanine Research

Quantum Chemical Calculations for Energetics and Reaction Pathways

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of N-L-asparaginyl-L-alanine. These methods, rooted in the principles of quantum mechanics, are used to determine the electronic structure, energetics, and reaction pathways of the dipeptide with high accuracy.

Detailed research findings from quantum chemical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have elucidated the energetics of various conformations and the transition states involved in its chemical transformations. For instance, calculations on similar asparagine-containing dipeptides reveal the activation barriers for processes like deamidation. In a study of CH₃CO-Asn-Phe-NHCH₃, the activation barrier for succinimide (B58015) formation, a key step in deamidation, was found to be influenced by the orientation of the adjacent phenylalanine residue. mdpi.com The cyclization step was identified as the rate-determining step in one of the pathways, with a calculated barrier height higher than the subsequent deammoniation step. mdpi.com

Theoretical studies on alanine-containing peptides have also provided valuable energetic data. For example, calculations on an L-alanine pentamer using DFT at the B3LYP/6-31G(d,p) level of theory showed that P-like and α-helical conformations are energetically more stable than β-sheets by about 0.5 kcal/mol per monomer unit. koreascience.kr These types of calculations provide a foundational understanding of the potential energy surface of N-L-asparaginyl-L-alanine, which governs its conformational preferences and reactivity.

| Reaction Pathway | Rate-Determining Step | Calculated Barrier Height (kJ mol⁻¹) | Computational Level |

|---|---|---|---|

| Pathway 1 | Cyclization | Significantly higher than Pathway 2 | MP2/6-311+G(2d,2p)//B3LYP/6-31+G(d,p) |

| Pathway 2 | Deammoniation | Similar to CH₃CO-Asn-Phe-NHCH₃ | MP2/6-311+G(2d,2p)//B3LYP/6-31+G(d,p) |

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum chemical calculations provide precise energetic information for specific structures, molecular dynamics (MD) simulations offer a dynamic picture of N-L-asparaginyl-L-alanine in a solvated environment. By simulating the motion of the dipeptide and surrounding solvent molecules over time, MD can explore the vast conformational landscape accessible to the molecule at a given temperature and pressure.

MD simulations have been instrumental in understanding the conformational preferences of dipeptides in aqueous solution. For alanine (B10760859) dipeptides, simulations have shown that they favor conformations such as the inverse γ-turn (γ′) and extended (ε or βs) structures in the gas phase. nih.gov In aqueous solution, solvation effects shift these preferences, with conformations like the polyproline II (βp), right-handed helical (αR), and δR conformers becoming more significant. nih.govamericanpeptidesociety.org These simulations reveal that the conformational equilibrium is a delicate balance of intramolecular interactions and interactions with the solvent.

The flexibility of the dipeptide, characterized by the Ramachandran dihedral angles (φ and ψ), is a key output of MD simulations. For instance, simulations of alanine dipeptide have been used to generate Ramachandran plots that map the probability of finding the molecule in a particular backbone conformation. github.com These plots typically show distinct regions of high probability corresponding to stable conformational states. github.com

| Environment | Favored Conformations | Computational Method |

|---|---|---|

| Gas Phase | Inverse γ-turn (γ′), Extended (ε or βs) | DFT (LCgau-BOP) |

| Water | Polyproline II (βp), Right-handed helical (αR), δR | DFT with solvation model |

| Aqueous Solution (MD) | C7eq and αR regions | AMBER FF19SB force field |

Mechanistic Studies of Dipeptide Fragmentation and Isomerization

N-L-asparaginyl-L-alanine can undergo several chemical modifications, including fragmentation and isomerization. Computational studies have been pivotal in elucidating the detailed mechanisms of these reactions.

Deamidation, the loss of the side-chain amide group of asparagine to form an aspartyl or isoaspartyl residue, is a common degradation pathway. nih.gov Mechanistic studies have shown that this reaction often proceeds through a succinimide intermediate. nih.govnih.gov The formation of this intermediate is typically initiated by a nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon. nih.gov The subsequent hydrolysis of the succinimide ring can lead to either a normal aspartyl or a rearranged isoaspartyl linkage. nih.gov

Isomerization at the asparaginyl residue can also occur via the same succinimide intermediate. nih.gov Computational studies have explored the factors influencing the rates of these reactions, such as the identity of the neighboring amino acid residue. For example, replacing a glycine (B1666218) residue adjacent to asparagine with a bulkier leucine (B10760876) or proline residue can significantly decrease the rate of degradation. nih.govresearchgate.net

| Reaction | Half-life |

|---|---|

| Deamidation (to succinimide) | 1.4 days |

| Succinimide Hydrolysis | 2.3 hours |

| Succinimide Racemization | 19.5 hours |

Enzyme-Substrate Docking and Interaction Modeling

To understand the biological role of N-L-asparaginyl-L-alanine, it is crucial to study its interactions with enzymes. Molecular docking and interaction modeling are computational techniques used to predict the binding mode of a substrate within the active site of an enzyme.

L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govnih.gov Since N-L-asparaginyl-L-alanine contains an N-terminal asparagine residue, it is a potential substrate or inhibitor for this enzyme. Docking studies have been performed to investigate the binding of L-asparagine and its analogs to the active site of L-asparaginase. nih.gov These studies have identified key amino acid residues in the active site that are involved in substrate recognition and binding. For example, in L-asparaginase from Erwinia chrysanthemi (Erwinaze®), L-asparagine forms four intermolecular hydrogen bonds with the enzyme. nih.gov

Molecular dynamics simulations of the enzyme-substrate complex can further refine the docked poses and provide insights into the dynamic nature of the interactions. researchgate.netnih.gov These simulations can reveal conformational changes in both the enzyme and the substrate upon binding, which can be crucial for catalysis. researchgate.net

| Ligand | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|

| L-Asn | -52.6373 | 4 |

| L-Gln | -57.2457 | - |

Theoretical Predictions of Stability and Reactivity

Theoretical methods can be used to predict the stability and reactivity of N-L-asparaginyl-L-alanine under various conditions. These predictions are valuable for understanding its degradation pathways and for designing more stable analogs.

The propensity for deamidation of asparagine residues is a key aspect of peptide stability. nih.gov Theoretical models have been developed to predict the likelihood of deamidation based on the local sequence and structural context. nih.gov Factors such as the size of the C-terminal adjacent amino acid and the conformational flexibility of the backbone have been shown to be important predictors. nih.gov For instance, asparagine residues followed by a small amino acid like glycine or alanine are more prone to deamidation. nih.gov

Quantum chemical descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated to provide a quantitative measure of the reactivity of the dipeptide. researchgate.net These descriptors can help in predicting how N-L-asparaginyl-L-alanine will interact with other molecules and its susceptibility to electrophilic or nucleophilic attack.

| Factor | Effect on Degradation Rate |

|---|---|

| Small C-terminal successor (e.g., Gly, Ala) | Increases |

| Large C-terminal successor | Decreases |

| High conformational flexibility | Increases |

| Inflexible (rigid) structure | Decreases |

Research Applications and Biotechnological Potential of N L Asparaginyl L Alanine

Model System for Investigating Peptide Bond Stability and Chemical Degradation Pathways

The peptide bond linking the asparagine and alanine (B10760859) residues in N-L-asparaginyl-L-alanine serves as a valuable model for studying peptide bond stability. A primary focus of this research is the process of deamidation, a common non-enzymatic degradation pathway for proteins and peptides. In this reaction, the side-chain amide group of the asparagine residue is hydrolyzed, leading to the formation of an aspartyl or isoaspartyl residue. This conversion can significantly alter the structure and function of a peptide or protein.

The degradation of asparaginyl residues often proceeds through the formation of a cyclic succinimide (B58015) intermediate. This intermediate is susceptible to hydrolysis, which can result in the formation of either L-aspartyl or L-isoaspartyl residues, or racemization to D-aspartyl or D-isoaspartyl forms. researchgate.net The study of these degradation pathways in a simple dipeptide like N-L-asparaginyl-L-alanine provides fundamental insights into the factors that influence protein stability, such as pH and temperature. While many reactions of pharmaceutical interest involve multiple steps, understanding the kinetics of degradation in simpler systems is crucial. researchgate.net

Table 1: Key Degradation Products of N-L-asparaginyl-L-alanine

| Initial Reactant | Intermediate | Final Products |

| N-L-asparaginyl-L-alanine | Succinimide | L-aspartyl-L-alanine, L-isoaspartyl-L-alanine, D-aspartyl-L-alanine, D-isoaspartyl-L-alanine |

Substrate and Inhibitor Design for Enzyme Mechanism Studies

N-L-asparaginyl-L-alanine and its derivatives are instrumental in the study of various enzymes, particularly proteases and ligases.

As a Substrate: This dipeptide can act as a substrate for enzymes like asparaginyl endopeptidases (AEPs), which are cysteine proteases that cleave peptide bonds C-terminal to asparagine residues. nih.govnih.gov Studying the kinetics and mechanism of how these enzymes process a simple substrate like N-L-asparaginyl-L-alanine helps to elucidate their substrate specificity and catalytic mechanisms. For instance, L-asparaginases, enzymes that hydrolyze L-asparagine to L-aspartic acid and ammonia (B1221849), are crucial in cancer therapy. chemicke-listy.cznih.gov While their primary substrate is the free amino acid, studies with dipeptides can provide insights into their activity on peptide-bound asparagine.

For Inhibitor Design: Understanding how enzymes recognize and bind N-L-asparaginyl-L-alanine facilitates the design of competitive inhibitors. By modifying the structure of the dipeptide, researchers can create molecules that bind to the enzyme's active site but are not processed, thereby blocking the enzyme's activity. This is a common strategy in drug development. For example, inhibitors of alanine and aspartate aminotransferases are being investigated for the management of metabolic disorders. biointerfaceresearch.com Similarly, inhibitors for M1 alanine aminopeptidase (B13392206) in pathogens like Plasmodium falciparum are being explored. researchgate.net

Tool for Protein Engineering and Bioconjugation Technologies

The unique properties of the asparaginyl-alanine linkage are harnessed in the field of protein engineering and bioconjugation.

Enzymatic Ligation: Asparaginyl ligases, a class of enzymes that catalyze the formation of peptide bonds, are powerful tools for protein modification. nih.govuq.edu.au These enzymes can recognize a specific amino acid sequence, often a short tripeptide motif, and ligate a molecule of interest to the protein. uq.edu.au The development of engineered asparaginyl ligases with high efficiency has expanded the toolbox for creating site-specifically labeled proteins, cyclized proteins, and protein-protein conjugates. nih.govuq.edu.aunih.gov

Chemo-enzymatic Labeling: A combination of enzymatic and chemical methods offers a versatile approach for protein labeling. For instance, asparaginyl endopeptidases can be used in conjunction with chemical reactions to achieve site-specific labeling at either the N- or C-terminus of a protein. nih.gov This chemo-enzymatic strategy can overcome the limitations of purely chemical or enzymatic approaches, such as the need for a large excess of labeling reagents or the restricted availability of specific residues. nih.gov The development of constitutively active peptide asparaginyl ligases further simplifies these bioconjugation processes. researchgate.net

Building Block for De Novo Peptide and Protein Design

De novo design involves the creation of novel peptides and proteins with tailored functions. N-L-asparaginyl-L-alanine can serve as a fundamental building block in this process. By incorporating this dipeptide into synthetic peptide libraries, researchers can explore a wide range of structures and functionalities. The alanine scanning technique, where individual amino acid residues in a peptide are systematically replaced with alanine, is a powerful method to determine the role of each residue in peptide adsorption and receptor binding. nih.gov This approach, combined with spectroscopic and bioactivity assays, provides valuable data for designing peptides with specific properties. nih.gov

Investigation of Metabolic Regulation in Biological Systems

Amino acids and dipeptides play crucial roles in metabolic regulation. L-alanine, a component of N-L-asparaginyl-L-alanine, has been shown to influence gene expression and protect pancreatic beta-cells from apoptosis induced by pro-inflammatory cytokines. nih.gov Studies have demonstrated that L-alanine can modulate cellular signaling, metabolism, and the cellular stress response. nih.gov The dipeptide itself can be a source of these individual amino acids upon hydrolysis by peptidases within the cell. The metabolism of alanine, aspartate, and asparagine is interconnected, with enzymes like aminotransferases and decarboxylases facilitating their conversion. researchgate.net

Role in Microbial Physiology and Interactions

Microorganisms can utilize dipeptides like N-L-asparaginyl-L-alanine as a source of nutrients. The ability to transport and hydrolyze dipeptides is an important aspect of microbial physiology. Furthermore, certain amino acids can influence host-pathogen interactions. For example, exogenous L-alanine has been found to promote the phagocytosis of multidrug-resistant bacterial pathogens by enhancing TLR4 signaling in macrophages. nih.gov This suggests that the metabolic environment, influenced by the availability of specific amino acids and dipeptides, can play a role in the host's immune response to infection. The enzymatic production of L-alanine from L-aspartic acid by microorganisms like Pseudomonas dacunhae highlights the microbial capacity to interconvert these amino acids. nih.gov

Q & A

What are the standard analytical methodologies for quantifying L-Alanine, N-L-asparaginyl- in complex biological matrices?

Basic Research Question

Quantification of L-Alanine derivatives in biological samples (e.g., plasma, tissue) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) . This method enables detection at ≤10<sup>−9</sup> g precision by targeting specific ion transitions unique to the compound . Isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled L-Alanine) improve accuracy by correcting for matrix effects. For tissue samples, homogenization and extraction with polar solvents (e.g., methanol-water mixtures) are critical to recover >90% of the analyte .

How does L-Alanine, N-L-asparaginyl- participate in transamination pathways, and what experimental models are used to study its metabolic flux?

Basic Research Question

L-Alanine derivatives act as amino donors in transamination reactions, linking carbohydrate and nitrogen metabolism. Stable isotope tracing (e.g., <sup>15</sup>N-labeled L-Alanine) in cell cultures or animal models allows tracking metabolic flux. For example, in plant studies, <sup>13</sup>C NMR can map carbon redistribution from L-Alanine into gluconeogenic intermediates . In vitro assays using purified enzymes (e.g., alanine transaminase) under controlled pH (e.g., pH 10.0) and substrate concentrations (e.g., 20 mM L-Alanine) are standard for kinetic parameter determination .

What experimental factors contribute to contradictory findings in L-Alanine, N-L-asparaginyl-’s role in sodium ion absorption in epithelial tissues?

Advanced Research Question

Discrepancies in sodium absorption studies (e.g., jejunal mucosa responses) often arise from differences in L-Alanine concentration (e.g., 20 mM vs. 30 mM) and co-administered substrates (e.g., D-glucose). Evidence shows that 20 mM L-Alanine alone increases Na<sup>+</sup> absorption by 2.5 µeq/cm<sup>2</sup>/hr in control tissues, but this effect is halved in inflamed tissues due to disrupted transporter expression . Experimental design must account for tissue viability (e.g., Ussing chamber setup duration) and synergistic effects with other nutrients (e.g., glucose), which can amplify Na<sup>+</sup> uptake by 3-fold .

How does L-Alanine functionalization enhance the optoelectronic properties of nanomaterials, and what characterization techniques validate these modifications?

Advanced Research Question

L-Alanine capping of ZnO nanorods increases carrier concentration by two orders of magnitude via electron-donating carboxylate groups. Density functional theory (DFT) simulations predict stable Zn–O coordination, validated experimentally by FTIR spectroscopy (peaks at ~1600 cm<sup>−1</sup> for asymmetric COO<sup>−</sup> stretching) . Photovoltaic efficiency in ZnO/CuI heterojunctions improves from 1.2% to 2.7% post-capping, measured via current-voltage (I-V) curves under AM1.5G illumination .

What are the key challenges in optimizing enzymatic assays for L-Alanine, N-L-asparaginyl- derivatives, and how can interference from co-eluting metabolites be mitigated?

Advanced Research Question

Enzymatic assays (e.g., alanine dehydrogenase) face interference from structurally similar metabolites (e.g., β-Alanine). Substrate-specific inhibitors (e.g., 1 mM hydroxylamine) or dual-column GC-MS with orthogonal stationary phases (e.g., polar/non-polar) improve selectivity . For example, test strips using L-alanine-4-nitroanilide require pH optimization (pH 7.4–8.0) to minimize non-specific hydrolysis, monitored via UV-Vis spectrophotometry at 405 nm .

How do crystallographic defects in L-Alanine, N-L-asparaginyl- crystals impact their biophysical applications, and what growth conditions minimize these defects?

Advanced Research Question

Crystal defects (e.g., dislocations in L-alanine alaninium nitrate) reduce piezoelectric efficiency. Slow evaporation techniques (e.g., 30°C, 60% humidity) with nickel sulfate dopants (0.1–0.5 mol%) yield larger, defect-free crystals, as confirmed by X-ray diffraction (XRD) (FWHM < 0.1° at 2θ = 24.5°) . IR spectroscopy (e.g., NH3<sup>+</sup> stretching at 3100 cm<sup>−1</sup>) and Vickers microhardness testing (50–60 HV) assess structural integrity .

What methodological considerations are critical when using L-Alanine, N-L-asparaginyl- to eliminate residual pluripotent stem cells in differentiation protocols?

Advanced Research Question

High-concentration L-Alanine (40–60 mM) selectively eliminates undifferentiated induced pluripotent stem cells (iPSCs) by exploiting their reliance on exogenous serine. Flow cytometry (e.g., OCT4<sup>−</sup> cell counts) and metabolomic profiling (e.g., LC-MS-based quantification of intracellular alanine pools) validate efficacy. Contamination risks from residual L-Alanine in differentiated cells require post-treatment dialysis (10 kDa cutoff) or enzymatic degradation .

How do discrepancies in structural data for L-Alanine, N-L-asparaginyl- derivatives arise between NMR and computational models, and how can they be resolved?

Advanced Research Question

Discrepancies in bond angles (e.g., C–N–C in N-acetyl derivatives) often stem from solvent effects in NMR vs. gas-phase DFT calculations. Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) align experimental (<sup>1</sup>H NMR δ 1.2–1.4 ppm for CH3) and computational data . Cross-validation with X-ray crystallography (e.g., CCDC deposition 1890212) resolves ambiguities in stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.